![molecular formula C18H16N4O3S B11013320 2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)
2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(3-phenylpropyl)benzamide: is a chemical compound with the following properties:
Molecular Formula: C₁₆H₁₆N₂O₃
Molecular Weight: 284.31 g/mol
Chemical Structure: !Compound Structure)
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 3-phenylpropylamine with 2-chlorobenzoyl chloride followed by nitration of the resulting amide.
- Another approach is the condensation of 3-phenylpropylamine with 2-nitrobenzoyl chloride .
- The reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, chloroform).
- Acidic or basic catalysts may be employed.
- Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions::
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reagents like , , or in the presence of a suitable catalyst.
Substitution: Alkali metal hydroxides (e.g., ), or acid chlorides (e.g., ).
- Reduction leads to the formation of 2-amino-N-(3-phenylpropyl)benzamide .
- Substitution can yield various derivatives depending on the specific conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, anti-inflammatory).
Medicine: No specific drug applications reported yet.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The exact mechanism remains elusive, but potential molecular targets include enzymes or receptors related to inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H16N4O3S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O3S/c23-17(14-10-4-5-11-15(14)22(24)25)19-18-21-20-16(26-18)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,19,21,23) |
InChI Key |
FCKFELYXIJIQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)
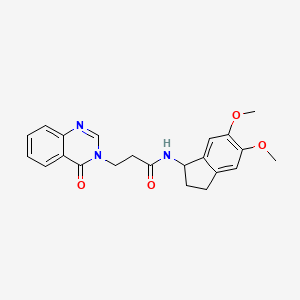
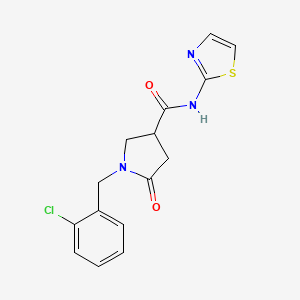

![(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
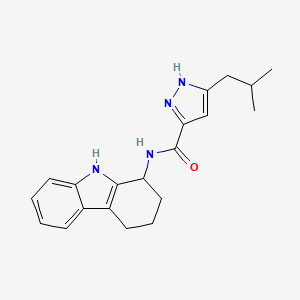
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)
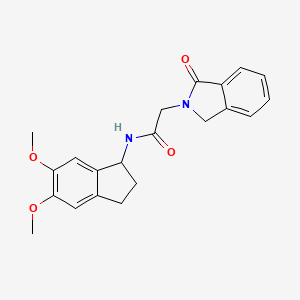
![methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11013289.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11013310.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
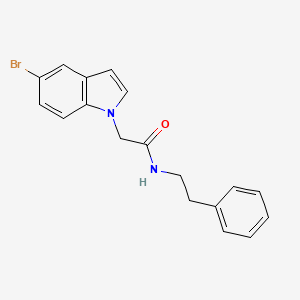
methanone](/img/structure/B11013322.png)
